

7-Deacetoxytaxinine J: A Technical Overview of its Chemical Profile and Biological Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B026189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Deacetoxytaxinine J**, a member of the taxane diterpenoid family of natural products. Taxanes are a critical class of compounds in oncology, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples of their therapeutic success. This document summarizes the known chemical structure and properties of **7-Deacetoxytaxinine J**, places it within the broader context of the taxane family, and details relevant experimental protocols for assessing its biological activity.

Chemical Structure and Properties

7-Deacetoxytaxinine J is a complex diterpenoid isolated from the Japanese Yew, *Taxus cuspidata*.^[1] While specific experimental data for **7-Deacetoxytaxinine J** is limited in publicly available literature, its chemical identity is established by its unique CAS number: 18457-45-9.^{[1][2]} It is important to distinguish it from its isomer, 2-Deacetoxytaxinine J (CAS No: 119347-14-7).^[3]

The general taxane skeleton, to which **7-Deacetoxytaxinine J** belongs, is characterized by a complex 6-8-6 tricyclic system. The specific structure of **7-Deacetoxytaxinine J** is defined by the absence of an acetyl group at the C-7 position of the taxane core. A detailed elucidation of its precise stereochemistry and full spectroscopic data (NMR, MS) would require access to specialized chemical literature or databases.

For context, the properties of the closely related 2-Deacetoxytaxinine J are presented below. It is anticipated that **7-Deacetoxytaxinine J** would exhibit comparable, though not identical, physicochemical properties.

Table 1: Physicochemical Properties of 2-Deacetoxytaxinine J

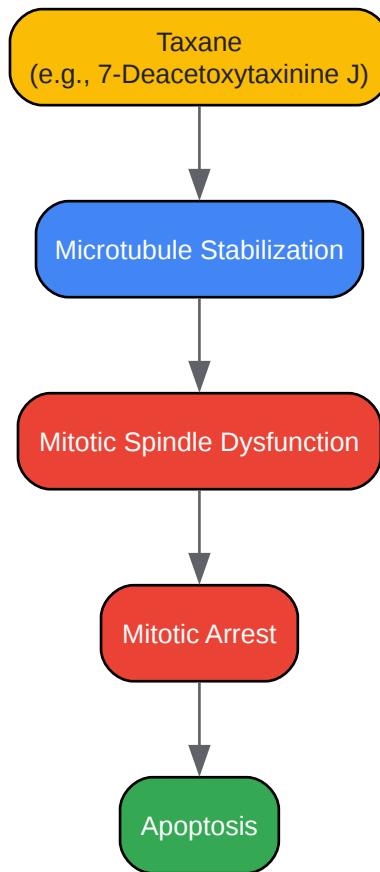
Property	Value	Source
Molecular Formula	C ₃₇ H ₄₆ O ₁₀	[4]
Molecular Weight	~651 g/mol	[4]
Melting Point	169-171°C	[4]
Appearance	Not specified	
Solubility	Not specified	
Storage	2-8°C, dry, closed	[4]

Biological Activity and Therapeutic Potential

The biological activities of many taxane diterpenoids are well-documented, with their primary mechanism of action being the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] While specific studies on the biological effects of **7-Deacetoxytaxinine J** are not widely reported, its structural similarity to other taxanes suggests it may possess cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Taxanes are renowned for their potent cytotoxic effects against a wide range of cancer cell lines.[6][7][8] This activity is primarily attributed to their interaction with tubulin. It is plausible that **7-Deacetoxytaxinine J** exhibits similar cytotoxic potential. Evaluation of its efficacy against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), would be a critical step in exploring its therapeutic value.[9]


Anti-inflammatory Activity

Several natural products, including derivatives of purine-2,6-diones, have demonstrated significant analgesic and anti-inflammatory properties.[10] The complex structure of taxanes offers multiple points for interaction with biological targets, and it is conceivable that **7-Deacetoxytaxinine J** could modulate inflammatory pathways.[11][12][13][14] Further investigation into its effects on inflammatory mediators and cellular models of inflammation is warranted.

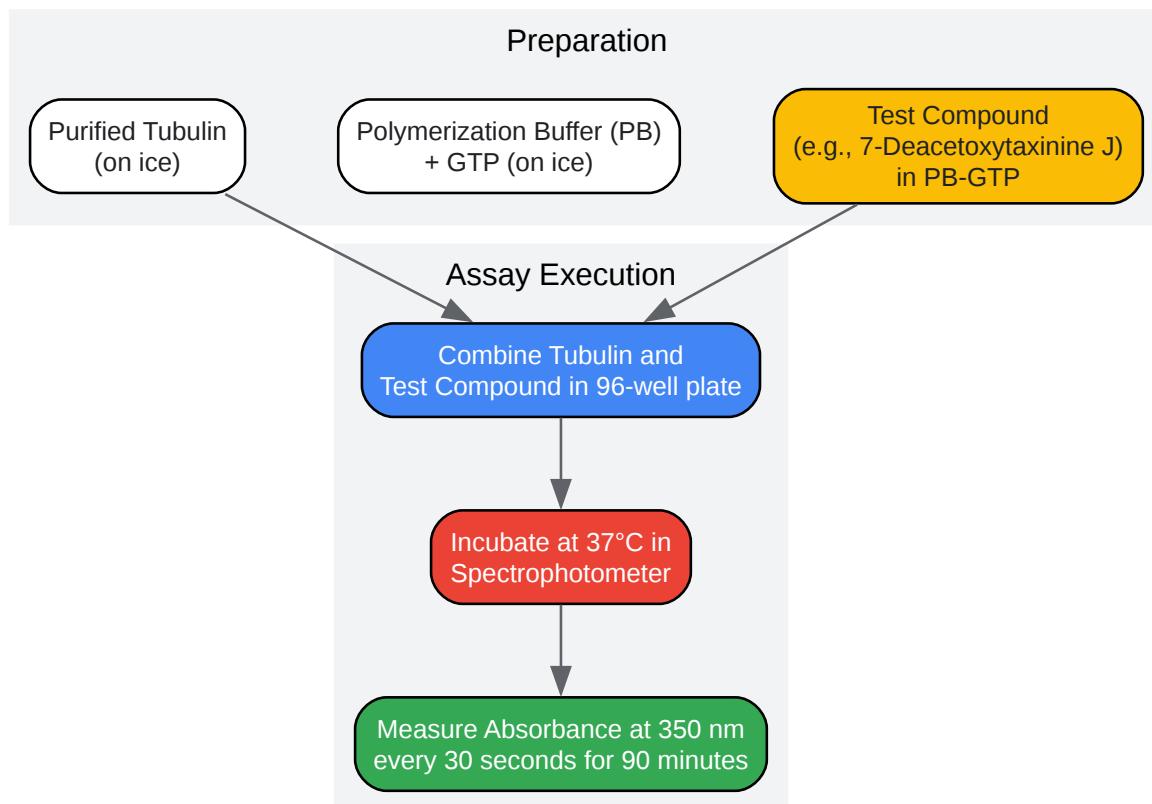
Key Signaling Pathways

The primary signaling pathway influenced by clinically used taxanes is the mitotic checkpoint pathway. By stabilizing microtubules, taxanes prevent the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers apoptotic cell death.

Figure 1. Simplified Mitotic Checkpoint Pathway

[Click to download full resolution via product page](#)

Caption: Simplified signaling cascade initiated by taxane compounds.


Experimental Protocols

To facilitate further research into the biological activities of **7-Deacetoxytaxinine J**, detailed protocols for key *in vitro* assays are provided below.

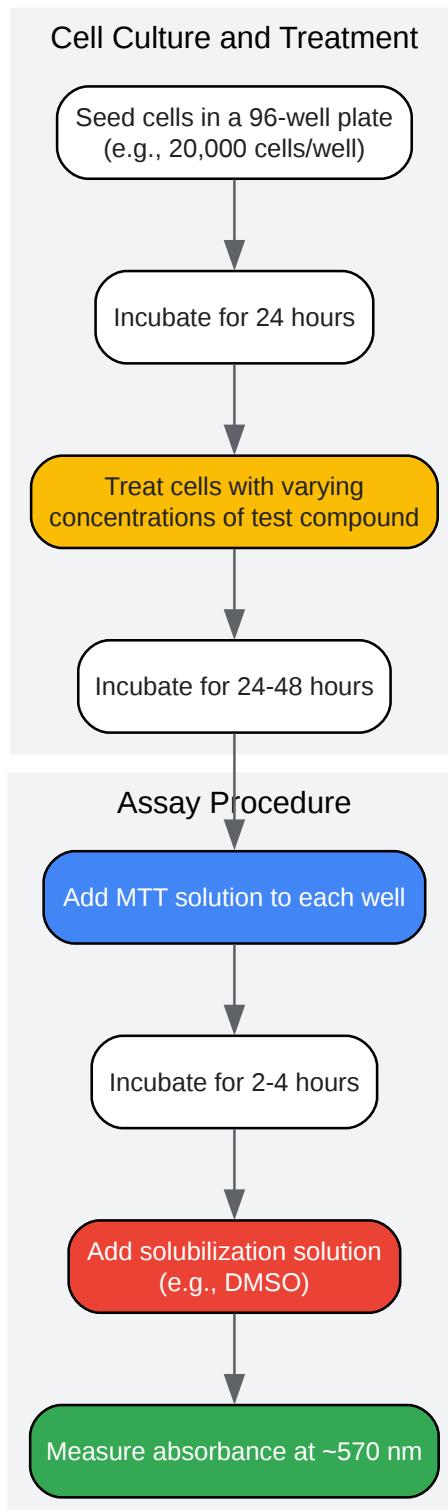
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule polymerization.

Figure 2. Tubulin Polymerization Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the *in vitro* tubulin polymerization assay.


Methodology:

- Reagent Preparation:
 - Thaw purified tubulin (bovine or porcine) and GTP on ice.
 - Prepare a 5X Polymerization Buffer (PB) containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.
 - Prepare a working solution of 1X PB with 1 mM GTP.
 - Dissolve the test compound (**7-Deacetoxytaxinine J**) in 1X PB-GTP to the desired concentration. Paclitaxel and nocodazole can be used as positive and negative controls, respectively.[15]
- Assay Procedure:
 - In a pre-warmed 96-well half-area plate, add 10 µL of the test compound solution to each well.
 - Add 60 µL of 60 µM tubulin in 1X PB-GTP to each well for a final volume of 70 µL. The final tubulin concentration will be approximately 54 µM.[15]
 - Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
 - Monitor the change in turbidity by measuring the absorbance at 350 nm every 30 seconds for up to 90 minutes.[15][16]
- Data Analysis:
 - Plot absorbance versus time to generate polymerization curves.
 - Compare the curves of the test compound to the control (vehicle) to determine if it promotes or inhibits tubulin polymerization.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 3. MTT Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.

Methodology:

- Cell Seeding:
 - Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 20,000 cells per well in 100 μ L of complete culture medium.[9]
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare serial dilutions of **7-Deacetoxytaxinine J** in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate the cells for another 24 to 48 hours.
- MTT Addition and Measurement:
 - After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 - Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot cell viability against compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

7-Deacetoxytaxinine J represents an under-investigated member of the pharmacologically significant taxane family. While direct experimental data is currently sparse, its structural relationship to other bioactive taxanes suggests a strong potential for cytotoxic and possibly other therapeutic activities. The protocols detailed in this guide provide a clear framework for the systematic evaluation of its biological properties. Further research, including full structural elucidation, *in vitro* screening against a panel of cancer cell lines, and investigation into its effects on inflammatory pathways, is essential to unlock the full therapeutic potential of this natural product. The synthesis of **7-Deacetoxytaxinine J** and its analogs could also open avenues for developing novel and more potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Deacetoxytaxinine J | 18457-45-9 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Deacetoxytaxinine J [myskinrecipes.com]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 [mdpi.com]
- 10. Analgesic and anti-inflammatory activity of 7-substituted purine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analgesic and anti-inflammatory activity of amifostine, DRDE-07, and their analogs, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- To cite this document: BenchChem. [7-Deacetoxytaxinine J: A Technical Overview of its Chemical Profile and Biological Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026189#7-deacetoxytaxinine-j-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com